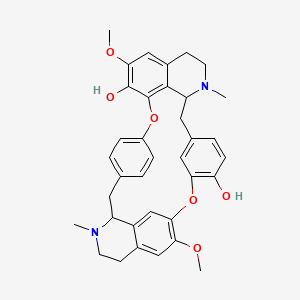

Curine

Description

Significance of Natural Product Chemistry in Chemical Biology

Natural product chemistry plays a vital role in chemical biology by providing access to a vast array of structurally complex and diverse small molecules nih.govresearchgate.net. These compounds, often the result of millions of years of evolution, have been optimized by nature to interact with biological macromolecules, exhibiting high target affinity and specificity nih.govresearchgate.net. They serve as probes to investigate complex cellular processes and molecular interactions, contributing significantly to our understanding of biological systems hilarispublisher.com. The unique chemical space occupied by natural products is often challenging to replicate through synthetic chemistry alone, making them an essential source for discovering novel compound classes and informing chemical library design nih.govresearchgate.net.

Classification and Structural Diversity of Bisbenzylisoquinoline Alkaloids (BBAs)

Alkaloids, a large and diverse group of natural products containing one or more nitrogen atoms, are widely distributed in the plant kingdom nih.govcabidigitallibrary.org. Among these, bisbenzylisoquinoline alkaloids (BBAs) constitute a significant class, primarily found in plant families such as Menispermaceae, Berberidaceae, and Annonaceae wikipedia.orgwho.intresearchgate.net. Structurally, BBAs are characterized by the dimerization of two benzylisoquinoline units, typically linked by one or more ether bridges, and occasionally by carbon-carbon bonds wikipedia.orgwho.int. This dimerization and the variations in the number and position of the linkages contribute to the considerable structural diversity observed within this group wikipedia.orgwho.intresearchgate.net. BBAs can be broadly categorized based on the linkage patterns between the "head" (tetrahydroisoquinoline unit) and "tail" (1-benzyl residue) portions of the two monomeric units, including head-head, tail-tail, and head-tail linkages wikipedia.org. Well-known examples of BBAs include tubocurarine, dauricine, oxyacanthine, and tetrandrine (B1684364) wikipedia.org.

Historical Context of Curine (B1669343) as a Representative BBA in Scientific Inquiry

This compound is a bisbenzylisoquinoline alkaloid that has emerged as a subject of scientific interest, particularly within the context of BBA research. It is notably isolated from Chondrodendron platyphyllum, a plant belonging to the Menispermaceae family researchgate.netmdpi.com. This plant, known in Brazilian folk medicine as "abútua," has traditional uses, including addressing inflammatory conditions researchgate.netmdpi.com. This compound has been identified as a major alkaloid constituent of Chondrodendron platyphyllum, alongside related compounds like isothis compound and 12-O-metilthis compound mdpi.com. Early investigations into this compound indicated its potential for exhibiting vasodilator effects researchgate.netmdpi.com. Its presence as a significant component in a plant used in traditional medicine and its initial reported biological activities have positioned this compound as a representative BBA for further scientific investigation into its chemical properties and pharmacological potential.

Detailed Research Findings on this compound

Recent research has focused on elucidating the biological activities and underlying mechanisms of this compound, particularly its effects on vascular and immune responses. Studies have demonstrated that this compound possesses vasodilator properties. This effect is associated with the inhibition of calcium influx, potentially through a direct blockade of L-type Ca2+ channels researchgate.netmdpi.com. Investigations using techniques such as whole-cell patch-clamp and confocal microscopy in vascular smooth muscle cells (A7r5 cells) and rat aorta have shown that this compound inhibits contractions induced by high extracellular K+ and Bay K8644 in a concentration-dependent manner researchgate.net. It also reduces the rise in intracellular Ca2+ concentration triggered by membrane depolarization researchgate.net. Furthermore, this compound has been shown to decrease the peak amplitude of L-type Ca2+ currents (ICa,L) in a concentration-dependent manner and shift the steady-state inactivation curve of ICa,L toward more hyperpolarized membrane potentials researchgate.net. These findings suggest that this compound's vasorelaxant activity is mediated, at least in part, by inhibiting voltage-dependent L-type Ca2+ channels, leading to a decrease in intracellular Ca2+ transients in vascular smooth muscle cells researchgate.net.

Beyond its vascular effects, this compound has also been investigated for its anti-allergic properties. Research indicates that this compound pre-treatment can significantly inhibit allergic responses in animal models, including scratching behavior, paw edema, and systemic anaphylaxis induced by allergens like ovalbumin or compound 48/80 researchgate.netmdpi.comresearchgate.net. These anti-allergic effects appear to involve mechanisms related to mast cell stabilization and the inhibition of mast cell activation, thereby reducing the generation of lipid mediators researchgate.netmdpi.comresearchgate.net. Additionally, oral administration of this compound has been shown to inhibit eosinophil recruitment and activation, as well as airway hyper-responsiveness in a mouse model of asthma mdpi.comresearchgate.net. This effect is linked to the inhibition of the production of inflammatory mediators such as IL-13 and eotaxin, and the modulation of Ca2+ influx in these models mdpi.comresearchgate.net. The anti-allergic effects of this compound are, at least partially, associated with the inhibition of calcium-dependent responses mdpi.comresearchgate.net.

While detailed numerical data from concentration-response curves or specific binding affinities were not consistently available in the provided snippets for comprehensive data tables, the qualitative descriptions of concentration-dependent effects highlight a key aspect of this compound's pharmacological profile researchgate.net.

Table 1: this compound Identifier Information

| Property | Value | Source |

| PubChem CID | 253793 | nih.govuni.lu |

| Molecular Formula | C₃₆H₃₈N₂O₆ | nih.govuni.lu |

| CAS Number | 436-05-5 | nih.gov |

| IUPAC Name | (1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | nih.govuni.lu |

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 595.28028 | 236.9 | uni.lu |

| [M+Na]⁺ | 617.26222 | 249.9 | uni.lu |

| [M+NH₄]⁺ | 612.30682 | 243.8 | uni.lu |

| [M+K]⁺ | 633.23616 | 240.5 | uni.lu |

| [M-H]⁻ | 593.26572 | 237.6 | uni.lu |

| [M+Na-2H]⁻ | 615.24767 | 226.6 | uni.lu |

| [M]⁺ | 594.27245 | 238.9 | uni.lu |

| [M]⁻ | 594.27355 | 238.9 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZXDRGWBULKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Derivatization of Curine

Total Synthesis Strategies for Curine (B1669343) and Related Structures

Total synthesis endeavors aim to construct the entire this compound molecule from readily available starting materials. These strategies often involve the intricate assembly of multiple rings and the precise control of stereochemistry.

Modular Approaches in Stereoselective Total Synthesis

Modular approaches in stereoselective total synthesis involve the preparation of key building blocks (modules) that are subsequently coupled to form the final complex structure. This strategy allows for flexibility and efficiency, enabling the rapid assembly of complex heterocyclic scaffolds with controlled stereochemistry. While specific modular approaches for the stereoselective total synthesis of this compound are not detailed in the provided search results, the principle of modularity is a recognized strategy in the stereoselective synthesis of complex molecules, including alkaloids and heterocyclic systems nih.govspbu.runih.govrsc.org. Such methods often focus on the stereocontrolled formation of key bonds and rings, which is crucial for constructing the intricate architecture of bisbenzylisoquinoline alkaloids like this compound.

Catalytic Methodologies for Complex Skeletal Assembly

Catalytic methodologies play a vital role in facilitating the formation of complex carbon-carbon and carbon-heteroatom bonds under controlled conditions. In the context of this compound synthesis, copper-catalyzed reactions, specifically Ullmann-type C-O couplings, have been successfully employed for the construction of the diaryl ether linkages present in the bisbenzylisoquinoline core. One reported racemic total synthesis of (±)-Curine and (±)-Tubothis compound utilized two consecutive Cu-catalyzed Ullmann-type C-O couplings as key steps to connect the two benzylisoquinoline subunits acs.org. Starting from vanillin, this synthetic sequence involved multiple transformations to build the complex macrocyclic structure acs.org. The use of palladium-catalyzed C-O coupling was also explored, but copper-mediated protocols were found to be more effective in terms of yield and byproduct formation in the final macrocyclization stages acs.org.

Diastereoselective Synthesis of this compound Isomers

The synthesis of bisbenzylisoquinoline alkaloids often yields diastereomeric mixtures due to the presence of multiple chiral centers and the possibility of different relative configurations. In the reported racemic total synthesis of (±)-Curine and (±)-Tubothis compound, the final macrocyclization step resulted in a mixture of diastereomers acs.org. The study indicated that the obtained mixture contained both (±)-Curine and (±)-Tubothis compound, with a observed ratio of approximately 1:1.8 for the O,O-dibenzyl protected macrocyclic ring structure acs.org. The subtle differences in the conformational preferences of the diastereomers, such as the pseudoaxial or pseudoequatorial positioning of specific carbon atoms in the B-ring, can influence their spectroscopic properties and chromatographic separation acs.org. Achieving high diastereoselectivity in the synthesis of this compound and its isomers remains a key challenge in this field.

Semisynthesis and Chemical Modification of the this compound Scaffold

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create derivatives or related structures. This approach can be advantageous when the natural product is relatively abundant. Chemical modification of the this compound scaffold allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially altered properties.

Synthesis of Novel this compound Analogues

Chemical modifications of the this compound scaffold can lead to the synthesis of novel analogues with modified functional groups or altered structural features. One study describes the synthesis of ester analogues derived from (-)-Curine researchgate.net. This involved diverse chemical transformations to prepare mono- and di-acetylthis compound, as well as four other ester derivatives researchgate.net. These modifications were undertaken to investigate the cytotoxic potential of the resulting compounds researchgate.net. The synthesis of such ester derivatives typically involves the reaction of the hydroxyl groups present on the this compound scaffold with appropriate acylating agents under suitable reaction conditions.

Functional Group Transformations and Structure Diversification

Beyond esterification, the this compound scaffold offers various sites for functional group transformations and structure diversification. These can include modifications of the phenolic hydroxyl groups, the tertiary amine nitrogens, or the aromatic rings. Such transformations can involve reactions like alkylation, acylation, halogenation, or coupling reactions. While specific detailed examples of a wide range of functional group transformations applied to the this compound scaffold are not extensively provided in the immediate search results, the general principles of functional group manipulation and scaffold diversification are well-established in organic synthesis and are applicable to complex molecules like this compound researchgate.netresearchgate.netmdpi.commdpi.com. These strategies are crucial for generating libraries of this compound derivatives to explore their chemical space and identify compounds with desired properties.

Synthetic Challenges and Future Perspectives in this compound Chemical Synthesis

The synthesis of complex natural products like this compound is often associated with considerable synthetic challenges. The modular approach to (±)-curine and (±)-tubothis compound highlighted the difficulty of the copper-catalyzed Ullmann-type C–O couplings, which resulted in notable yield reductions. acs.org The complexity of the bisbenzylisoquinoline scaffold, with its multiple stereocenters and ether linkages, contributes to the challenges in achieving efficient and selective synthesis.

Future perspectives in this compound chemical synthesis are likely to focus on developing more efficient, stereoselective, and potentially shorter synthetic routes. Advances in synthetic methodology, including novel catalytic systems and reaction strategies, could help overcome the current limitations, such as the challenges associated with the Ullmann coupling reactions. Research into alternative starting materials and protecting group strategies might also contribute to improved synthetic efficiency. The development of asymmetric synthesis methods would be crucial for obtaining enantiomerically pure (-)-curine, which is often the more biologically active form. researchgate.netbiocrick.com Exploring biocatalytic approaches could also offer new avenues for sustainable and selective synthesis of this compound and its derivatives.

Biosynthetic Pathways and Enzymology of Curine in Planta

Elucidation of Biosynthetic Precursors and Intermediates

Alkaloid biosynthesis pathways often begin with the conversion of common amino acids into intermediate molecules. For example, the biosynthesis of curcuminoids originates from L-phenylalanine, which is deaminated to form cinnamic acid, a starting material for further synthesis of coumaric acid, caffeic acid, and ferulic acid. researchgate.net These phenylpropanoids are then converted to CoA esters, which condense with malonyl-CoA to form diketide-CoAs. researchgate.net Similarly, the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants starts from pyruvate, 2-oxobutanoate, and acetyl-CoA. nih.gov

Given that Curine (B1669343) is a bisbenzylisoquinoline alkaloid, its biosynthetic pathway is likely to involve the dimerization of benzylisoquinoline units. Benzylisoquinoline alkaloids are typically derived from tyrosine or dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. While the specific intermediates leading to the bisbenzyl structure of this compound are not detailed in the search results, the synthesis of related compounds often involves the formation of activated precursors like CoA esters or adenylates to facilitate coupling reactions. frontiersin.org

Characterization of Key Enzymes in Alkaloid Biosynthesis

The formation of complex plant secondary metabolites like alkaloids is catalyzed by a suite of specific enzymes. These enzymes mediate various reactions, including deamination, hydroxylation, methylation, and coupling.

Identification and Functional Analysis of Biosynthetic Enzymes

Studies on other plant biosynthetic pathways highlight the types of enzymes involved. For instance, in curcuminoid biosynthesis, key enzymes include phenylalanine ammonia (B1221849) lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), diketide-CoA synthase (DCS), and curcumin (B1669340) synthases (CURSs). researchgate.net These enzymes catalyze sequential steps, from the initial deamination of phenylalanine to the final condensation reactions forming curcuminoids. researchgate.net

Another example comes from cardenolide biosynthesis, where enzymes from the CYP87A family have been identified as key catalysts in the formation of pregnenolone, a precursor for plant steroids. mpg.de The identification and functional analysis of such enzymes often involve comparative genomic analysis and genetic modification studies to observe the effect on metabolite production. mpg.de

While specific enzymes for this compound biosynthesis were not identified in the search results, it is reasonable to infer that enzymes with similar catalytic activities to those found in other alkaloid pathways, such as oxidoreductases, transferases, and enzymes capable of facilitating C-O coupling for the bisbenzyl linkage, would be involved. acs.orgmdpi.com

Genetic and Molecular Regulation of Enzymatic Pathways

The biosynthesis of secondary metabolites in plants is tightly regulated at the genetic level. This regulation ensures that these compounds are produced at appropriate times and in specific tissues. Transcription factors play a crucial role in controlling the expression of genes encoding biosynthetic enzymes. mdpi.com For example, in anthocyanin biosynthesis, MYB transcription factors are major regulators of the pathway. mdpi.com

The regulation can involve complex networks of transcription factors and signaling pathways that respond to developmental cues and environmental stimuli. mdpi.complos.org While the specific genetic regulation of this compound biosynthesis was not found, research in other plant systems indicates that gene clusters encoding biosynthetic enzymes are often co-regulated. mdpi.commdpi.com Understanding this genetic regulation is crucial for manipulating pathways for increased production or for synthetic biology applications. mdpi.com

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules. This approach leverages the high specificity and efficiency of enzymes for particular transformations while utilizing chemical synthesis for other parts of the route. uniovi.esvapourtec.com Chemoenzymatic methods have been explored for the synthesis of various complex molecules, including pharmaceuticals and natural products. uniovi.esmdpi.comacs.org Enzymes like lipases, proteases, and oxidoreductases have been successfully employed in such strategies to achieve high stereo-, regio-, and chemoselectivity. uniovi.esvapourtec.com

Synthetic biology offers a powerful approach to engineer biological systems for the production of valuable compounds. oup.comwikipedia.org This involves designing and constructing new genetic circuits, pathways, and even whole organisms to perform desired functions, such as the biosynthesis of complex molecules like alkaloids. oup.comnih.govnih.gov By reconstructing biosynthetic pathways in heterologous hosts like bacteria or yeast, it is possible to achieve efficient and sustainable production of natural products that are difficult or costly to obtain through extraction from plants. researchgate.netnih.gov This often involves identifying and assembling the genes encoding the necessary biosynthetic enzymes and optimizing the metabolic flux in the host organism. oup.comnih.gov While specific applications of chemoenzymatic or synthetic biology approaches for this compound production were not detailed in the search results, these methodologies hold significant potential for the sustainable and controlled production of this alkaloid.

Advanced Spectroscopic and Conformational Analysis of Curine and Analogues

High-Resolution Spectroscopic Techniques for Structural Characterization

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., variable-temperature 1H NMR)

Multi-dimensional NMR spectroscopy, including techniques like variable-temperature 1H NMR, plays a significant role in the structural elucidation and conformational analysis of curine (B1669343) and its derivatives. Variable-temperature 1H NMR spectroscopy has been employed to study the dimeric structures of this compound analogues, such as chondrofoline and 13-nitrochondrofoline, at different temperatures (e.g., 25, 40, 60, and 80 °C) nih.govacs.orgacs.org. This technique can provide insights into dynamic processes occurring within the molecule, such as conformational exchange, which may be slow on the NMR timescale at lower temperatures, leading to broadened or multiple signals, and become faster at higher temperatures, resulting in sharper, averaged signals ox.ac.uklibretexts.org. The presence of an acetyl singlet in the 1H NMR spectrum has been used to confirm the structure of acetylated derivatives, such as O-acetylchondrofoline acs.org. NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution ukri.org.

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., HR-ESIMS)

High-resolution mass spectrometry (HRMS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESIMS), is a key technique for determining the accurate molecular weight and elemental composition of this compound and its analogues. HR-ESIMS is used to deduce the molecular formula of these compounds based on the accurate mass of their molecular ions acs.orgmdpi.com. Fragmentation analysis, often performed in tandem with HRMS (MS/MS), provides valuable structural information by breaking down the molecule into smaller, characteristic fragment ions mdpi.comacs.orgmdpi.comebi.ac.ukresearchgate.net. The fragmentation patterns can help confirm the presence of specific substructures within the molecule mdpi.comebi.ac.uk. For instance, HR-ESIMS has been used in the structural characterization of synthetic ester analogues of (-)-curine researchgate.net. This technique allows for accurate mass measurements at high m/z and can separate isobaric species in complex mixtures mdpi.com.

Molecular Conformation and Stereochemistry Studies

Understanding the three-dimensional arrangement of atoms (conformation) and the spatial arrangement of functional groups (stereochemistry) is critical for comprehending the behavior and interactions of this compound and its analogues.

Computational Conformational Analysis (e.g., Density Functional Theory)

Computational methods, such as Density Functional Theory (DFT), are widely used for conformational analysis of this compound and its analogues nih.govacs.orgacs.orgtandfonline.comfrontiersin.orgnih.govacs.orgnih.govresearchgate.netmdpi.comresearchgate.net. These methods can predict stable conformers and their relative energies by exploring the potential energy surface of the molecule tandfonline.comnih.govnih.gov. DFT calculations, often employing specific functionals and basis sets (e.g., M06-2X functional and 6-31G* basis set), have been applied to study the conformational preferences of this compound derivatives nih.govacs.orgacs.org. Computational analysis can reveal the most stable conformations and the energy barriers between different conformers nih.govnih.gov. For example, DFT has been used to study the conformational behavior of various organic molecules and their analogues tandfonline.comfrontiersin.orgnih.govacs.orgnih.govresearchgate.netmdpi.com.

Dynamic Behavior and Solution Conformations

The dynamic behavior of this compound and its analogues in solution, including the interconversion between different conformations, can be investigated through a combination of experimental and computational techniques researchgate.netresearchgate.netnih.govacs.org. Variable-temperature NMR spectroscopy can provide experimental evidence of conformational exchange processes ox.ac.uklibretexts.org. Molecular dynamics simulations are a powerful computational tool to study the dynamic behavior and explore the range of conformations adopted by a molecule in solution over time researchgate.netresearchgate.netnih.govacs.org. These simulations can reveal how the molecule's conformation changes in response to its environment, such as the presence of a solvent researchgate.netresearchgate.net. Studies on other molecules have shown that solvation can play a significant role in determining conformational preferences and dynamic behavior researchgate.net.

Correlation of Conformation with Proposed Molecular Interactions

The conformation of a molecule can significantly influence its ability to interact with other molecules, such as proteins or receptors nih.govresearchgate.netscielo.org.mxaip.org. Studies aim to correlate the preferred conformations of this compound and its analogues, determined through spectroscopic and computational methods, with their proposed molecular interactions acs.orgnih.govresearchgate.netscielo.org.mxaip.orgresearchgate.net. For instance, molecular docking studies, which predict the binding orientation and affinity of a molecule to a target, often utilize computationally derived low-energy conformers nih.govacs.orgresearchgate.netscielo.org.mx. Understanding the relationship between conformation and interaction is crucial for structure-activity relationship studies and the rational design of new compounds researchgate.netscielo.org.mx. The dynamic nature of molecular conformation in solution can also impact these interactions acs.org.

Molecular Mechanisms and Cellular Targets of Curine in Vitro and Animal Models

Investigation of Anti-Inflammatory Mechanisms at the Cellular Level

Studies have explored how curine (B1669343) modulates inflammatory responses at the cellular level, focusing on key mediators and cellular players involved in the inflammatory cascade.

Modulation of Prostaglandin (B15479496) E2 Production and Associated Pathways (in vitro)

Research indicates that this compound can influence the production of prostaglandin E2 (PGE2), a significant mediator in inflammation and pain. In vitro studies have shown that this compound inhibits PGE2 production without affecting cyclooxygenase-2 (COX-2) expression. researchgate.netthieme-connect.comnih.gov This suggests that this compound's inhibitory effect on PGE2 may occur downstream of COX-2, potentially by modulating PGE synthase activity or other related pathways. researchgate.netnih.gov The effects of this compound on PGE2 production in vitro have been reported to be similar to those of indomethacin, a known non-steroidal anti-inflammatory drug (NSAID). researchgate.netnih.gov

Cellular Responses in Inflammatory Models (e.g., reduction of vascular permeability, paw edema in mice)

In animal models of inflammation, this compound has been shown to affect cellular responses, contributing to the reduction of inflammatory signs. Studies in mice have demonstrated that oral pre-treatment with this compound significantly inhibits paw edema induced by inflammatory agents such as carrageenan and zymosan. researchgate.netthieme-connect.comresearchgate.netmdpi.com Carrageenan-induced paw edema is a widely used model to evaluate acute inflammation, involving increased vascular permeability and inflammatory cell infiltration. science-line.com this compound also inhibited acetic acid-induced vascular permeability in mice, suggesting a mechanism involving the modulation of the inflammatory reaction that leads to edema formation. researchgate.netthieme-connect.comresearchgate.netmdpi.com

Here is a summary of findings in inflammatory models:

| Inflammatory Model (Mouse) | This compound Effect | Key Observation | Source |

| Carrageenan-induced paw edema | Significantly inhibited edema formation | Modulates inflammatory reaction | researchgate.netthieme-connect.comresearchgate.netmdpi.com |

| Zymosan-induced paw edema | Significantly inhibited edema formation | Modulates inflammatory reaction | researchgate.netthieme-connect.com |

| Acetic acid-induced vascular permeability | Significantly inhibited vascular permeability | Suggests inhibition of edema formation mechanism | researchgate.netthieme-connect.comresearchgate.netmdpi.com |

Regulation of Immune Cell Activation and Recruitment (e.g., mast cells, neutrophils, macrophages in murine models)

This compound influences the behavior of various immune cells involved in inflammatory and allergic responses. In a murine model of lipopolysaccharide (LPS)-induced pleurisy, this compound significantly inhibited the recruitment of neutrophils to the pleural cavity. researchgate.netmdpi.comnih.govnih.gov This was associated with a reduction in the levels of inflammatory cytokines and mediators in the pleural lavage, including tumor necrosis factor (TNF-α), interleukin (IL)-1β, IL-6, monocyte chemotactic protein (CCL2/MCP-1), and leukotriene B4 (LTB4). researchgate.netmdpi.comnih.govnih.gov

Here is a summary of this compound's effects on immune cells in murine models:

| Immune Cell Type | Model | This compound Effect | Associated Mediators/Observations | Source |

| Neutrophils | LPS-induced pleurisy (murine) | Significantly inhibited recruitment | Reduced levels of TNF-α, IL-1β, IL-6, CCL2/MCP-1, LTB4 in pleural lavage | researchgate.netmdpi.comnih.govnih.gov |

| Macrophages | LPS-stimulated macrophages (in vitro) | Inhibited activation (reduced cytokine production) | Reduced levels of IL-1β, IL-6, TNF-α; Reduced iNOS expression | researchgate.netmdpi.comnih.gov |

| Mast Cells | Allergic inflammation models (murine) | Inhibition of mast cell-dependent responses (suggested by reduced scratching) | Associated with mast cell stabilization and activation inhibition | mdpi.com |

Elucidation of Anti-Allergic Mechanisms

This compound has also demonstrated anti-allergic properties, and research has focused on its effects on mast cells and calcium signaling, which are critical in allergic responses.

Inhibition of Mast Cell Degranulation and Mediator Release (in vitro)

Mast cell degranulation and the subsequent release of mediators are central events in allergic reactions. frontiersin.orgnih.gov In vitro studies have shown that this compound can inhibit mast cell degranulation and the release of mediators. researchgate.netnih.govresearchgate.net Specifically, this compound has been shown to inhibit the synthesis of cysteinyl leukotrienes and prostaglandin D2 (PGD2) by mast cells. mdpi.comnih.gov These findings suggest that this compound affects signaling pathways involved in lipid mediator synthesis, potentially by interfering with leukocyte activation. mdpi.comnih.gov Furthermore, studies using IgE-dependent activation of the mast cell lineage RBL-2H3 have shown that this compound inhibits degranulation as well as PGD2 and CysLT production. researchgate.net This inhibitory effect on mast cell degranulation is considered a mechanism underlying this compound's anti-allergic properties. researchgate.netmdpi.comnih.govresearchgate.net

Impact on Calcium Signaling Pathways (e.g., L-type Ca2+ channel blockade in A7r5 cells, Ca2+ influx inhibition)

Calcium signaling plays a crucial role in the activation of various cell types involved in allergic mechanisms, including mast cells and smooth muscle cells. nih.govresearchgate.net Research indicates that this compound can modulate calcium influx. Ex vivo studies using rat tracheal ring preparations demonstrated that this compound pre-treatment significantly inhibited the calcium-induced trachea contractile response, suggesting that this compound inhibits calcium influx via blockade of voltage-dependent Ca2+ channels in smooth muscle. mdpi.comnih.gov

Further investigation using A7r5 cells, a cell line derived from rat thoracic aorta smooth muscle, has provided more specific insights into this compound's effects on calcium channels. researchgate.netcore.ac.uk These cells primarily rely on voltage-dependent Ca2+ channels, particularly L-type Ca2+ channels (CaV1.2), for calcium influx. researchgate.netcore.ac.uk Studies have shown that this compound blocks L-type Ca2+ channels and decreases intracellular Ca2+ transients in A7r5 cells. researchgate.netcore.ac.ukphysiology.orgsemanticscholar.org This inhibitory effect on L-type Ca2+ channels in vascular smooth muscle cells is considered a potential mechanism contributing to this compound's effects, including its anti-allergic properties, given the importance of calcium-dependent signaling in immune cell activation and airway muscle cells. nih.govresearchgate.net The effects of this compound on calcium influx inhibition have been suggested to impair macrophage activation, potentially contributing to its anti-inflammatory effects. researchgate.netnih.gov

Here is a summary of this compound's impact on calcium signaling:

| Cell Type / Model | This compound Effect | Proposed Mechanism | Source |

| Rat tracheal rings (ex vivo) | Inhibited calcium-induced contractile response | Inhibition of Ca2+ influx via voltage-dependent channels | mdpi.comnih.gov |

| A7r5 cells (rat smooth muscle) | Blocked L-type Ca2+ channels; Decreased intracellular Ca2+ transients | Inhibition of Ca2+ influx through CaV1.2 channels | researchgate.netcore.ac.ukphysiology.orgsemanticscholar.org |

| Macrophages | Possible negative modulation of Ca2+ influx | Related to inhibition of macrophage activation | researchgate.netmdpi.comnih.govnih.gov |

| Eosinophils (mouse model of asthma) | Inhibition of Ca2+ influx | Contributes to anti-allergic effects | mdpi.comnih.govosti.gov |

Effects on Eosinophil Dynamics and Airway Hyper-responsiveness (in animal models)

Research in mouse models of allergic asthma has shown that this compound significantly impacts eosinophil dynamics and airway hyper-responsiveness (AHR). Oral administration of this compound has been observed to inhibit eosinophilic inflammation and eosinophil lipid body formation in animals challenged with ovalbumin (OVA). osti.govnih.gov This treatment also led to a reduction in the production of eotaxin and IL-13, key mediators involved in eosinophil recruitment and activation. osti.govnih.gov

The inhibitory effect of this compound on eosinophil recruitment was found to be dose-dependent, with a median effective dose (ED50) of 0.8 mg/Kg reported in one study. nih.gov Furthermore, this compound treatment decreased AHR in OVA-challenged animals to levels comparable to those observed with dexamethasone (B1670325), a corticosteroid commonly used in asthma treatment. nih.gov

The mechanism underlying these anti-allergic effects appears to involve the inhibition of calcium influx. osti.govnih.gov Pre-treatment with this compound inhibited the calcium-induced tracheal contractile response ex vivo, suggesting that its effects are mediated through the modulation of calcium-dependent pathways. osti.govnih.gov

The following table summarizes key findings regarding this compound's effects on eosinophils and AHR in animal models:

| Effect | Animal Model | Observation | Proposed Mechanism | Source |

| Inhibition of eosinophilic inflammation | Allergic asthma (mouse) | Significant reduction in eosinophil influx and lipid body formation. | Inhibition of IL-13 and eotaxin production, Ca++ influx | osti.govnih.gov |

| Inhibition of AHR | Allergic asthma (mouse) | Decreased Penh values comparable to dexamethasone treatment. | Inhibition of Ca++ influx | nih.govnih.gov |

| Reduced eotaxin production | Allergic asthma (mouse) | Associated with reduced eosinophil recruitment and activation. | Involved in reduction of eosinophil recruitment | nih.gov |

| Reduced IL-13 production | Allergic asthma (mouse) | Contributes to the anti-allergic effects. | Involved in anti-allergic activity | osti.govnih.gov |

| Inhibition of calcium influx | Ex vivo tracheal rings | Inhibited calcium-induced contractile response. | Underlying mechanism for anti-allergic effects | osti.govnih.gov |

Receptor Interaction and Ligand Binding Studies

This compound's biological activities are also associated with its interactions with various receptors and protein targets.

Identification of Specific Protein Targets (e.g., T. brucei phosphodiesterase B1 through molecular docking)

Molecular docking studies have been employed to identify potential protein targets of this compound, particularly in the context of its antiparasitic activity. Evaluation of this compound and its derivatives against known Trypanosoma brucei protein targets revealed Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) as a preferred target. nih.govacs.org

Molecular docking simulations of this compound and related alkaloids with TbrPDEB1 (PDB 3EB9) showed docking energies ranging from -88.8 to -106.0 kJ/mol. nih.govacs.org These energies were comparable to that of the co-crystallized ligand, citrate (B86180) (Edock = -78.3 kJ/mol), suggesting that this compound alkaloids may compete with natural substrates for binding to this target. nih.govacs.org TbrPDEB1 is considered a promising drug target for Human African Trypanosomiasis due to the presence of a parasite-specific P-pocket not found in human PDEs, which can be exploited for selective inhibitor design. researchgate.netacs.orgproteopedia.org

The following table presents molecular docking data for this compound and related alkaloids with TbrPDEB1:

| Compound | Target Protein | PDB ID | Docking Energy (kJ/mol) | Comparison to Citrate (co-crystallized ligand) | Source |

| This compound (4) | T. brucei phosphodiesterase B1 | 3EB9 | -88.8 to -106.0 | Comparable (-78.3 kJ/mol) | nih.govacs.org |

| Chondrofoline (1) | T. brucei phosphodiesterase B1 | 3EB9 | -88.8 to -106.0 | Comparable (-78.3 kJ/mol) | nih.govacs.org |

| 13-nitrochondrofoline (2) | T. brucei phosphodiesterase B1 | 3EB9 | -88.8 to -106.0 | Comparable (-78.3 kJ/mol) | nih.govacs.org |

| O-acetylchondrofoline (3) | T. brucei phosphodiesterase B1 | 3EB9 | -88.8 to -106.0 | Comparable (-78.3 kJ/mol) | nih.govacs.org |

Cellular Antiparasitic Activities and Target-Specific Engagement (in vitro)

This compound has demonstrated in vitro antiparasitic activity against Trypanosoma brucei. nih.govacs.org Studies have shown that this compound, along with other bisbenzylisoquinoline alkaloids like chondrofoline and its derivatives, exhibits significant potential against Trypanosoma brucei in vitro. nih.govacs.org

Minimum Inhibitory Concentration (MIC) values have been reported for this compound and related compounds against Trypanosoma brucei. nih.govacs.org

The in vitro antitrypanosomal activity of this compound and related alkaloids is presented in the table below:

| Compound | Parasite | In Vitro Activity | MIC (μM) | Source |

| This compound (4) | Trypanosoma brucei | Significant | 3.8 | nih.govacs.org |

| Chondrofoline (1) | Trypanosoma brucei | Significant | 2.6 | nih.govacs.org |

| 13-nitrochondrofoline (2) | Trypanosoma brucei | Significant | 2.2 | nih.govacs.org |

| O-acetylchondrofoline (3) | Trypanosoma brucei | Significant | 2.3 | nih.govacs.org |

The observed antiparasitic activity against T. brucei is further supported by the molecular docking studies identifying TbrPDEB1 as a preferred target. nih.govacs.org This suggests that the cellular antiparasitic effects of this compound may, at least in part, be mediated through the inhibition of TbrPDEB1, an enzyme crucial for the parasite's life cycle and signaling. proteopedia.org

While the searches mentioned other compounds with antiparasitic activity against different parasites like Leishmania major and Giardia lamblia aimspress.comnih.govnih.govmurdoch.edu.aunih.gov, the specific focus on this compound in the provided search results is on its activity against Trypanosoma brucei.

Computational Chemical Biology and Structure Activity Relationship Sar of Curine

Ligand-Based Computational Approaches

Ligand-based computational approaches utilize information derived solely from the chemical structures and known activities of a set of ligands to build predictive models or identify common features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of molecules and their biological activity. creative-proteomics.comfrontiersin.org By quantifying structural properties using molecular descriptors, QSAR models can predict the activity of new or untested compounds. While the provided search results discuss QSAR modeling in general and for other compounds like curcumin (B1669340) derivatives or quinolinecarboxamides, specific detailed QSAR models developed explicitly for Curine (B1669343) were not found. uran.uacore.ac.ukmdpi.com However, the principles of QSAR, which involve correlating molecular descriptors (e.g., physicochemical properties, structural features) with observed biological effects, are applicable to this compound. creative-proteomics.comfrontiersin.org Such models, if developed, could predict this compound's activity against various targets based on its molecular structure.

Pharmacophore Development and Virtual Screening for Hit Identification

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. ijprdjournal.com These models can be derived from the structure of a known ligand (ligand-based pharmacophore) or from the binding site of a target protein (structure-based pharmacophore). acs.orgmedsci.org Pharmacophore models are then used in virtual screening to search large databases of chemical compounds for potential hits that possess the required features. ijprdjournal.commedsci.orgrsc.org While the searches mention pharmacophore-based virtual screening for other compounds, specific studies detailing pharmacophore models developed for this compound or its use in virtual screening for this compound-like compounds were not prominently featured. acs.orgmedsci.org Applying this method to this compound would involve identifying the key features of this compound responsible for its activity and using this information to find structurally diverse molecules with similar potential.

Structure-Based Computational Approaches

Structure-based computational approaches utilize the three-dimensional structure of the biological target protein to understand and predict ligand-protein interactions.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein target and to estimate the binding affinity. frontiersin.orgijprdjournal.com This method explores the conformational space of the ligand and the binding site to find the most stable complex. nih.gov Molecular docking studies have been performed with this compound to investigate its interaction with specific protein targets. One study explored the molecular docking of this compound with Glycogen phosphorylase. nih.gov The docking analysis predicted a binding energy of -5.5 Kcal/mol for this compound with Glycogen phosphorylase. nih.gov The study identified that hydrogen bonds with amino acid residues ASN-284, LYS-574, and LYS-568 in the protein contribute to the stabilization of the complex, with bond distances of 1.8, 2.5, and 1.5 Å, respectively. nih.gov

Table 1: Molecular Docking Results of this compound with Glycogen Phosphorylase nih.gov

| Protein Target | Ligand | Binding Energy (Kcal/mol) | Interacting Amino Acids | Hydrogen Bond Distances (Å) |

| Glycogen phosphorylase | This compound | -5.5 | ASN-284, LYS-574, LYS-568 | 1.8, 2.5, 1.5 |

This finding suggests that this compound can bind to the active site of Glycogen phosphorylase, and specific hydrogen bonding interactions are crucial for its binding affinity.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing for the analysis of conformational changes, flexibility, and the stability of ligand-protein complexes. creative-proteomics.commdpi.com Unlike static docking, MD simulations account for the movement of atoms and molecules, offering a more realistic representation of the binding event and the stability of the resulting complex in a dynamic environment. creative-proteomics.com While MD simulations are commonly used in computational studies of ligand-protein interactions and are mentioned in the context of analyzing the stability of docked complexes for other compounds, specific detailed MD simulation studies focusing on this compound were not found in the provided search results. acs.orgtandfonline.comup.ac.zaresearchgate.net Applying MD simulations to the this compound-Glycogen phosphorylase complex, for instance, could provide a more comprehensive understanding of the stability of the predicted binding mode and the fluctuations of the interacting residues over time.

De Novo Design and Computational Scaffold Optimization

De novo design is a computational approach that aims to design novel molecular structures with desired properties from scratch, often based on the structure of a target binding site. plos.orgarxiv.orgresearchgate.netnih.gov Computational scaffold optimization involves modifying or improving existing molecular scaffolds to enhance their activity, selectivity, or other properties. europa.eu While the search results discuss de novo design in the context of peptides and proteins, and computational methods for optimizing compounds, specific applications of de novo design or computational scaffold optimization focused on this compound were not identified. plos.orgarxiv.orgresearchgate.netnih.govnih.gov These techniques could potentially be used to design novel this compound analogs with improved binding characteristics or to optimize the this compound scaffold for activity against specific targets.

Based on the available search results, specific information detailing the application of Machine Learning and Artificial Intelligence specifically in the design or optimization of the chemical compound this compound was not found. While the search results discuss the biological activities and traditional computational studies of this compound, and the general use of ML/AI in drug discovery and chemical biology for other compounds, there is no direct information linking these advanced computational design approaches to this compound itself within the scope of the search.

Therefore, the requested section focusing solely on the application of Machine Learning and Artificial Intelligence in this compound design cannot be populated with specific research findings or data tables directly related to this topic based on the current search results.

Advanced Analytical Methodologies for Curine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating Curine (B1669343) from complex mixtures before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed due to their ability to handle complex samples and provide efficient separation.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a well-established technique for the separation and quantification of various compounds, including alkaloids like this compound. Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. Reversed-phase HPLC is commonly used for the analysis of relatively nonpolar to moderately polar compounds. The choice of mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, is crucial for effective elution. nih.govnih.govresearchgate.net The addition of modifiers like formic acid can improve peak shape and separation. nih.govnih.gov UV detectors are frequently used in HPLC, with the detection wavelength set to the maximum absorbance of the analyte. researchgate.netjfda-online.comscholars.direct

While specific details on HPLC method development solely for this compound were not extensively found in the search results, the principles applied to similar compounds like curcumin (B1669340) and vincamine (B1683053) are relevant. For instance, RP-HPLC methods have been developed and validated for the simultaneous determination of compounds in complex matrices like plasma and urine, utilizing C18 or C8 columns and mobile phases consisting of acetonitrile and water with acidic modifiers. nih.govnih.govjfda-online.comscholars.directnih.govjpccr.eu

Ultra-Performance Liquid Chromatography (UPLC) in Complex Matrices

UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures, leading to improved resolution, speed, and sensitivity. creative-proteomics.com These advantages make UPLC particularly suitable for the analysis of complex matrices where high chromatographic resolution is required to separate the target analyte from numerous endogenous or exogenous interferences. creative-proteomics.comchromatographytoday.com

UPLC has been successfully applied to the analysis of various compounds in complex biological samples such as urine and blood. nih.govfrontiersin.orgwaters.comresearchgate.net The use of UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful approach for trace analysis in complex matrices, offering enhanced sensitivity and selectivity. frontiersin.orgwaters.comresearchgate.netresearchgate.net Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed before UPLC analysis to clean up the sample and concentrate the analyte, further improving the sensitivity and reliability of the method in complex matrices. nih.govnih.govwaters.comchromatographyonline.com

Mass Spectrometry for High-Sensitivity Detection and Characterization

Mass spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with chromatography for the analysis of this compound. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of specific compounds even in complex mixtures. thermofisher.comsilantes.com

LC-MS/MS and UPLC-MS/MS for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and UPLC-MS/MS are powerful techniques for trace analysis of compounds like this compound in various matrices. frontiersin.orgresearchgate.netresearchgate.neteag.comnih.gov In LC-MS/MS and UPLC-MS/MS, the chromatographic system separates the analytes, and the tandem mass spectrometer provides highly selective detection by monitoring specific fragmentation patterns of the target ions (Multiple Reaction Monitoring - MRM). eag.comnih.gov This allows for the accurate quantification of analytes at very low concentrations, even in the presence of interfering substances in complex biological samples such as blood and urine. eag.comnih.goveurekakit.com

These techniques are particularly valuable for analyzing compounds in biological fluids due to their high sensitivity and specificity, which helps mitigate matrix effects. waters.comrestek.com Sample preparation methods like liquid-liquid extraction or protein precipitation are often used in conjunction with LC-MS/MS and UPLC-MS/MS for the analysis of biological samples. nih.govresearchgate.netnih.gov

Advanced Mass Spectrometry for Metabolomics Research

Metabolomics is the comprehensive study of metabolites within a biological system, and mass spectrometry plays a crucial role in this field. thermofisher.comsilantes.comnih.gov Advanced mass spectrometry techniques, such as high-resolution accurate mass (HRAM) MS and tandem mass spectrometry (MS/MS or MS²), are used to identify and quantify a wide range of metabolites, including alkaloids and their transformed products. thermofisher.comsilantes.combiocrates.commdpi.com

In metabolomics research involving compounds like this compound, MS can be used for metabolic profiling, which involves identifying and relatively quantifying the metabolites present in a sample. nih.gov Tandem MS (MS/MS) is particularly useful for providing structural information about metabolites by fragmenting ions and analyzing the resulting product ions, aiding in the identification of unknown compounds. thermofisher.comsilantes.com While specific studies on this compound metabolomics using advanced MS were not detailed in the search results, the general principles and applications of MS in metabolomics of natural products and drugs are well-established. thermofisher.comsilantes.comnih.govbiocrates.commdpi.com Techniques like LC-MS and UPLC-MS are commonly used platforms for MS-based metabolomics, enabling the analysis of complex biological samples. thermofisher.combiocrates.commdpi.com

Method Validation for Robustness and Reproducibility in Research Applications

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and reproducible results. chromatographyonline.comunodc.orgeurachem.org Validation typically involves evaluating parameters such as selectivity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), linearity, accuracy, precision (repeatability and reproducibility), recovery, and matrix effects. nih.govjfda-online.comjpccr.eunih.govfrontiersin.orgresearchgate.netnih.govchromatographyonline.comunodc.orgresearchgate.net

For the analysis of this compound, especially in complex matrices like biological fluids, thorough method validation is essential to ensure the robustness and reproducibility of the research findings. Guidelines from regulatory bodies like the FDA and EMA, as well as organizations like IUPAC and Eurachem, provide frameworks for analytical method validation. chromatographyonline.comunodc.orgeurachem.orgresearchgate.net

Validation studies involve analyzing blank samples, spiked samples at different concentration levels, and real samples to assess the method's performance. jfda-online.comnih.govchromatographyonline.comunodc.orgresearchgate.net Parameters like linearity are often evaluated by analyzing a series of standards and determining the correlation coefficient of the calibration curve. jpccr.eunih.govchromatographyonline.comresearchgate.net Accuracy and precision are assessed by analyzing quality control samples with known concentrations over multiple days. nih.govresearchgate.netnih.govchromatographyonline.comresearchgate.net Recovery studies determine the efficiency of the extraction process from complex matrices. researchgate.netnih.gov System suitability tests are also performed to ensure the chromatographic system is performing adequately before analysis. chromatographyonline.comunodc.org

Validated methods for the analysis of various compounds in biological matrices using techniques like HPLC and LC-MS/MS demonstrate the importance of these validation parameters in ensuring reliable results in research applications. nih.govjfda-online.comjpccr.eufrontiersin.orgresearchgate.netnih.gov

Parameters: Accuracy, Precision, Linearity, Detection, and Quantitation Limits

The validation of analytical methods for this compound involves the rigorous assessment of several key parameters to ensure their suitability for intended purposes. These parameters, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ), are fundamental to establishing the reliability of analytical results.

Accuracy refers to the closeness of agreement between the value obtained from an analytical procedure and the true value or an accepted reference value. metrology-journal.org It is sometimes also referred to as trueness. metrology-journal.org Accuracy is typically determined by analyzing samples containing known amounts of the analyte. biopharminternational.com It is recommended that accuracy be assessed through replicate analyses at multiple concentration levels within the expected range. biopharminternational.com

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. metrology-journal.orgbiopharminternational.com Precision can be evaluated at different levels: repeatability (intra-assay precision), which assesses variability under the same operating conditions over a short period, and intermediate precision, which considers within-laboratory variations such as different days, analysts, or equipment. metrology-journal.orgbiopharminternational.com Reproducibility, another level of precision, expresses the agreement between laboratories, often assessed through collaborative studies for method standardization. metrology-journal.org For quantitative methods, precision is often evaluated by determining the relative standard deviation (RSD) or standard deviation of replicate measurements. biopharminternational.comyoutube.commetrology-journal.org

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.orgyoutube.com This relationship is typically evaluated across the range of the analytical procedure, often by analyzing solutions prepared at different concentration levels and plotting the response versus concentration. metrology-journal.orgeuropa.eu Linear regression analysis is commonly used to assess the linearity of the relationship. metrology-journal.org

The Limit of Detection (LOD) is the lowest amount or concentration of an analyte in a sample that can be detected, though not necessarily quantified as an exact value. metrology-journal.orgyoutube.com It is the lowest concentration that can be reliably distinguished from background noise or a blank sample with a certain confidence level. biopharminternational.comresearchgate.netspectroscopyonline.com The LOD is often calculated based on the signal-to-noise ratio or the variability of blank samples. researchgate.netspectroscopyonline.comuzh.ch

The Limit of Quantitation (LOQ) is the lowest amount or concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. metrology-journal.orgyoutube.com The LOQ is particularly important for quantitative assays of low-level compounds, such as impurities or degradation products. metrology-journal.org It is the lowest concentration at which predefined goals for bias and imprecision are met. researchgate.net The LOQ is generally higher than the LOD and is crucial for providing a quantitative interpretation of measurement results. uzh.ch

These parameters are essential components of analytical method validation, ensuring that the method is reliable and fit for its intended purpose. biopharminternational.commetrology-journal.orgunodc.orgdemarcheiso17025.com

Inter-laboratory Validation and Transferability of Methods

Inter-laboratory validation, also known as a collaborative study or reproducibility study, is a critical process in analytical chemistry to assess the performance of a method when used by different laboratories. metrology-journal.orgmetrology-journal.orgresearchgate.net This type of validation provides valuable information on the reproducibility of the method, indicating the precision between laboratories. metrology-journal.org

The purpose of inter-laboratory validation is to demonstrate that a method is robust and can produce comparable results when implemented in different laboratory settings, potentially using different analysts, equipment, and reagents. biopharminternational.comresearchgate.netcoresta.org This is particularly important when a method is intended for use in multiple laboratories, such as in quality control or research collaborations. demarcheiso17025.com

Method transferability is closely related to inter-laboratory validation and refers to the process of successfully implementing a validated analytical method from one laboratory to another. demarcheiso17025.comchromatographyonline.comlcms.cz This process aims to ensure that the receiving laboratory can consistently obtain results comparable to those of the originating laboratory. demarcheiso17025.com Challenges in method transferability can arise due to variations in instrumentation, environmental conditions, reagent quality, and analyst technique. chromatographyonline.com

To ensure transferability, standardized procedures and rigorous testing are necessary. This may involve comparing results from both laboratories using the same set of samples, often including quality control samples and samples spanning the analytical range. coresta.org The use of standardized protocols and potentially the exchange of personnel or detailed training can facilitate successful method transfer. lcms.czbruker.com While inter-laboratory studies directly assess reproducibility between labs, method transferability focuses on the practical implementation and performance verification of a method in a new laboratory setting. demarcheiso17025.com Successful method transfer demonstrates that the analytical procedure is robust enough to be reliably applied in different environments. biopharminternational.comlcms.cz

Chemical Biology of Curine: Tools for Understanding Biological Processes

Elucidating Molecular Pathways and Cellular Phenotypes with Chemical Tools

Chemical tools, such as Curine (B1669343) and its potential derivatives, are valuable for perturbing biological systems to elucidate molecular pathways and cellular phenotypes. By interacting with specific proteins or pathways, these molecules can help researchers understand the cascade of events that lead to observed cellular changes. The Comparative Toxicogenomics Database (CTD) is a resource that computationally links chemicals, genes, phenotypes, and diseases to help construct potential molecular mechanistic pathways. nih.govresearchgate.netresearchgate.net This approach can help fill knowledge gaps and generate hypotheses about how chemicals like this compound might influence biological outcomes. researchgate.net this compound has been reported to exhibit various biological activities, including muscle relaxant and anticholinergic effects, and has been investigated for potential therapeutic applications in conditions like muscle spasms, anxiety, and insomnia. ontosight.ai It has also shown cytotoxic effects and induced apoptosis in certain cell lines. researchgate.net Furthermore, this compound has demonstrated anti-allergic properties, potentially by blocking L-type Ca²⁺ channels and decreasing intracellular Ca²⁺ transients. mdpi.comresearchgate.net These observed cellular phenotypes and biological effects suggest that this compound interacts with specific molecular targets and pathways, which can be further investigated using chemical biology approaches.

Interdisciplinary Perspectives at the Chemistry-Biology Interface in Alkaloid Research

Research into alkaloids like this compound inherently sits (B43327) at the interface of chemistry and biology. This interdisciplinary field combines chemical synthesis, structural analysis, and the design of chemical tools with biological assays, molecular biology techniques, and systems biology approaches to understand the complex interactions of natural products with living systems. st-andrews.ac.ukeurekalert.org Studying alkaloids provides insights into natural product biosynthesis, their roles in biological systems, and their potential as lead compounds for drug discovery. The complexity of alkaloid structures and their diverse biological activities necessitate a collaborative approach involving chemists to synthesize and modify these compounds and biologists to investigate their mechanisms of action and effects on biological processes. st-andrews.ac.uk

Q & A

Q. Methodological Table :

| Technique | Application in this compound Research | Key Parameters |

|---|---|---|

| NMR | Structural elucidation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak symmetry |

| X-ray Crystallography | Absolute configuration | Crystal lattice data |

How can researchers resolve contradictions in pharmacological data for this compound across in vitro and in vivo studies?

Advanced Research Focus

Conflicting results often arise from variability in experimental models (e.g., cell lines vs. animal species) or dosage regimes. A systematic approach includes:

- Meta-analysis : Aggregate data from multiple studies to identify trends .

- Comparative dose-response studies : Standardize dosage metrics (e.g., IC₅₀, LD₅₀) across models.

- Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to isolate target pathways .

Example Conflict : Discrepancies in this compound’s cytotoxicity may stem from differences in cell permeability or metabolic activation.

What frameworks guide the formulation of hypothesis-driven research questions for this compound’s therapeutic potential?

Basic Research Focus

Effective research questions align with the PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks. For example:

Q. Key Criteria :

- Specificity (narrowed to molecular targets like NF-κB).

- Feasibility (aligns with lab capabilities).

- Novelty (addresses gaps in existing literature) .

How should researchers design longitudinal studies to assess this compound’s chronic toxicity and metabolic stability?

Advanced Research Focus

Longitudinal designs require:

- Time-series sampling : Collect plasma/tissue samples at multiple intervals to track metabolite accumulation.

- Omics integration : Use metabolomics to identify off-target effects and proteomics to monitor enzyme induction .

- Ethical compliance : Adhere to OECD guidelines for animal welfare and include control cohorts .

Data Analysis Tip : Apply mixed-effects models to account for inter-individual variability.

What strategies enhance the reproducibility of this compound’s bioactivity assays in heterogeneous cell models?

Q. Advanced Research Focus

- Standardized cell lines : Use authenticated repositories (e.g., ATCC) to minimize genetic drift.

- Assay validation : Include positive/negative controls (e.g., paclitaxel for cytotoxicity).

- Data transparency : Publish raw datasets and analysis code in supplementary materials .

Common Pitfall : Variability in cell culture conditions (e.g., serum concentration, passage number) significantly impacts results.

How can researchers integrate computational approaches to predict this compound’s drug-likeness and off-target interactions?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate this compound’s binding to targets (e.g., tubulin).

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (logP, bioavailability).

- Network pharmacology : Map this compound’s interactions with disease-associated pathways using STRING or KEGG .

Validation Step : Cross-check in silico predictions with experimental SPR (Surface Plasmon Resonance) binding assays.

What ethical and methodological considerations apply to human tissue-based studies on this compound’s efficacy?

Q. Basic Research Focus

- Ethical approval : Obtain IRB approval for tissue sourcing (e.g., tumor biopsies).

- Informed consent : Document donor consent for secondary research use.

- Experimental rigor : Use ex vivo models (e.g., organoids) to mimic in vivo conditions .

Regulatory Note : Comply with GDPR or HIPAA for anonymized patient data.

How can systematic reviews synthesize fragmented evidence on this compound’s multi-target mechanisms?

Q. Advanced Research Focus

- PRISMA guidelines : Follow structured reporting for literature screening and inclusion .

- Risk of bias assessment : Use ROBIS tool to evaluate study quality.

- Thematic synthesis : Cluster findings by mechanism (e.g., apoptosis induction, ROS modulation) .

Challenge : Heterogeneity in study designs complicates direct comparison.

What novel analytical techniques improve sensitivity in detecting this compound’s trace metabolites?

Q. Advanced Research Focus

- High-resolution mass spectrometry (HR-MS) : Resolves low-abundance metabolites with ppm accuracy.

- Stable isotope labeling : Track metabolic fate using ¹³C-Curine.

- Microsampling : Minimize matrix effects in biological fluids .

Application : Essential for pharmacokinetic studies in early drug development.

How should researchers address publication bias when reporting negative results in this compound studies?

Q. Advanced Research Focus

- Pre-registration : Submit study protocols to platforms like ClinicalTrials.gov or BioRxiv.

- Open-access repositories : Share negative data via Zenodo or Figshare.

- Collaborative networks : Partner with labs to validate findings independently .

Impact : Mitigates the “file drawer problem” and enhances meta-analytic accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.